
Sodium tantalum(5+) fluoride (1/1/6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tantalum(5+) fluoride (1/1/6) is a chemical compound with the formula NaTaF₆. It is a complex fluoride of sodium and tantalum, where tantalum is in the +5 oxidation state. This compound is known for its unique properties and applications in various fields, including materials science and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tantalum(5+) fluoride can be synthesized through the reaction of tantalum pentafluoride (TaF₅) with sodium fluoride (NaF) in an appropriate solvent. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
TaF5+NaF→NaTaF6
Industrial Production Methods: Industrial production of sodium tantalum(5+) fluoride often involves the reduction of complex oxyfluoride compounds with sodium. This method allows for the fabrication of finely dispersed tantalum powder, which can be further processed to obtain sodium tantalum(5+) fluoride .
Types of Reactions:
Oxidation and Reduction: Sodium tantalum(5+) fluoride can undergo redox reactions, particularly involving the reduction of tantalum from its +5 oxidation state.
Substitution Reactions: This compound can participate in substitution reactions where fluoride ions are replaced by other ligands.
Common Reagents and Conditions:
Fluorinating Agents: Reagents like hydrogen fluoride (HF) and other fluoride sources are commonly used in reactions involving sodium tantalum(5+) fluoride.
Major Products:
Tantalum Compounds: Reactions involving sodium tantalum(5+) fluoride often yield other tantalum-based compounds, such as tantalum oxides and other fluorides.
Applications De Recherche Scientifique
Sodium tantalum(5+) fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tantalum compounds and as a catalyst in various chemical reactions.
Materials Science: The compound is utilized in the production of high-purity tantalum powders, which are essential for the development of advanced materials and electronic components.
Mécanisme D'action
The mechanism by which sodium tantalum(5+) fluoride exerts its effects is primarily through its role as a fluoride source and a catalyst. The compound can facilitate various chemical reactions by providing fluoride ions or by stabilizing reaction intermediates. In catalytic processes, it often interacts with molecular targets such as alkanes, alkenes, and aromatic compounds, promoting their transformation into desired products .
Comparaison Avec Des Composés Similaires
Potassium Tantalum Fluoride (K₂TaF₇): Similar to sodium tantalum(5+) fluoride, this compound is used in the production of tantalum metal and as a catalyst in chemical reactions.
Niobium Pentafluoride (NbF₅): Niobium pentafluoride shares similar chemical properties with tantalum pentafluoride and is used in similar applications.
Uniqueness: Sodium tantalum(5+) fluoride is unique due to its specific combination of sodium and tantalum in a fluoride matrix, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in various industrial processes and its role in the synthesis of high-purity tantalum powders highlight its importance in both research and industry.
Propriétés
Numéro CAS |
17456-13-2 |
|---|---|
Formule moléculaire |
F6NaTa |
Poids moléculaire |
317.9281 g/mol |
Nom IUPAC |
sodium;tantalum(5+);hexafluoride |
InChI |
InChI=1S/6FH.Na.Ta/h6*1H;;/q;;;;;;+1;+5/p-6 |
Clé InChI |
JHDVAGRZMNESMW-UHFFFAOYSA-H |
SMILES canonique |
[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Ta+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
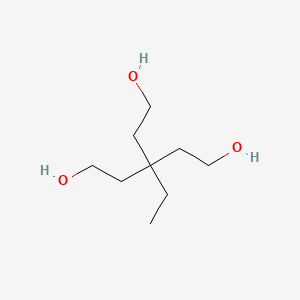

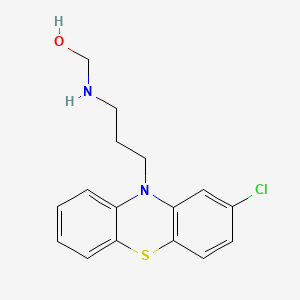
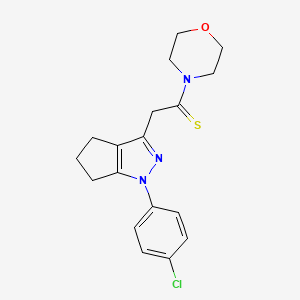


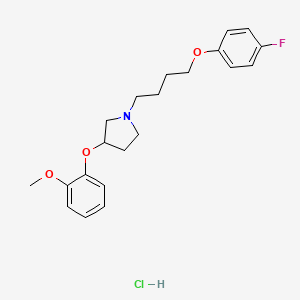
![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
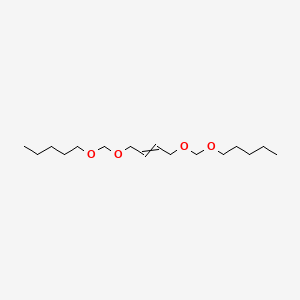
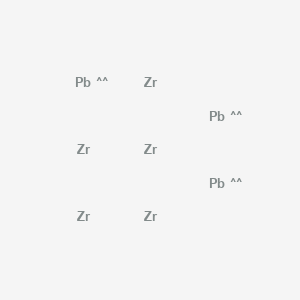
![3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14714560.png)

